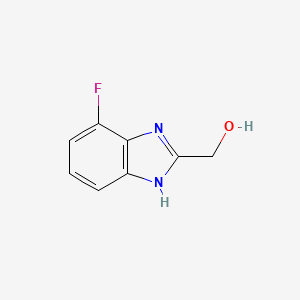

4-Fluoro-2-(hydroxymethyl)benzimidazole

Beschreibung

Significance of Benzimidazole (B57391) Derivatives in Heterocyclic Chemistry

Benzimidazole and its derivatives are of profound interest to chemists due to their wide array of therapeutic applications. bldpharm.comeurekaselect.com The structural similarity of the benzimidazole nucleus to naturally occurring purines allows these compounds to interact with various biopolymers and enzymes within living systems. nih.gov This fundamental characteristic has led to the development of benzimidazole-based drugs with a broad spectrum of activities, including antiulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), antihistamines, and antihypertensives. chembuyersguide.comresearchgate.net The ease of synthesis and the ability to readily substitute various functional groups at different positions on the benzimidazole ring system make it an attractive scaffold for the development of new therapeutic agents. bldpharm.comeurekaselect.com

Role of Fluorine Substitution in Enhancing Chemical and Biological Profiles of Organic Molecules

The strategic incorporation of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance the parent compound's pharmacological profile. ontosight.ai The introduction of fluorine can significantly alter a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to target proteins. The carbon-fluorine bond is exceptionally strong, which can prevent metabolic degradation at that position, thereby increasing the molecule's in vivo half-life. Furthermore, fluorine's high electronegativity can influence the acidity of nearby functional groups and lead to more favorable interactions with biological targets. It is estimated that approximately 25% of all small-molecule drugs contain at least one fluorine atom, underscoring the importance of this element in drug design.

Structural Framework and Nomenclature of 4-Fluoro-2-(hydroxymethyl)benzimidazole within the Broader Benzimidazole Class

4-Fluoro-2-(hydroxymethyl)benzimidazole is a specific derivative within the broader class of benzimidazole compounds. Its formal IUPAC name is (4-Fluoro-1H-benzo[d]imidazol-2-yl)methanol. guidechem.com The structure is defined by the core benzimidazole rings, with a fluorine atom substituted at the 4-position of the benzene (B151609) ring and a hydroxymethyl group (-CH₂OH) attached to the 2-position of the imidazole (B134444) ring. The presence of both a fluorine atom and a hydroxymethyl group suggests a molecule designed to balance metabolic stability, conferred by the fluorine, with the potential for hydrogen bonding and further chemical modification, offered by the hydroxyl group.

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | (4-Fluoro-1H-benzo[d]imidazol-2-yl)methanol |

| CAS Number | 724788-99-2 |

| Molecular Formula | C₈H₇FN₂O |

| Molecular Weight | 166.15 g/mol |

Data sourced from BLD Pharm and Guidechem. bldpharm.comguidechem.com

While 4-Fluoro-2-(hydroxymethyl)benzimidazole is available commercially as a research chemical, detailed experimental data regarding its synthesis, spectroscopic properties, and specific applications are not extensively documented in publicly accessible scientific literature. chembuyersguide.com Its primary role appears to be that of a building block or intermediate for the synthesis of more complex molecules. The subsequent sections will address the available information on its chemical characteristics, drawing from general principles of benzimidazole chemistry and data from closely related analogues where specific data for the title compound is not available.

Eigenschaften

IUPAC Name |

(4-fluoro-1H-benzimidazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c9-5-2-1-3-6-8(5)11-7(4-12)10-6/h1-3,12H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDDHVAMQAVVBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(N2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization of 4 Fluoro 2 Hydroxymethyl Benzimidazole

Spectroscopic Techniques for Structural Elucidation

The structural confirmation of 4-Fluoro-2-(hydroxymethyl)benzimidazole is achieved through the integrated analysis of data from Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

FT-IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The spectrum of 4-Fluoro-2-(hydroxymethyl)benzimidazole, recorded from a KBr pellet, displays characteristic absorption bands corresponding to its key structural features. mdpi.com A broad band in the high-frequency region is indicative of O-H and N-H stretching vibrations. The presence of the fluorine substituent on the benzene (B151609) ring is confirmed by a strong C-F stretching vibration. nih.gov Aromatic C-H stretching and C=C and C=N ring vibrations are also observed, consistent with the benzimidazole (B57391) core structure. mdpi.com

A detailed list of the observed vibrational frequencies is presented in the table below. mdpi.com

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3166, 3099 | N-H and O-H stretching |

| 2850, 2811, 2744 | C-H stretching (aromatic and methylene) |

| 1660, 1621 | C=N and C=C stretching (benzimidazole ring) |

| 1552, 1531 | N-H bending |

| 1442, 1421 | C-H bending (methylene) |

| 1267 | C-F stretching |

| 1052 | C-O stretching |

| 782 | C-H out-of-plane bending (aromatic) |

Data sourced from a study by Belskaya et al. (2020). mdpi.com

NMR spectroscopy provides precise information about the hydrogen, carbon, and fluorine environments within the molecule, confirming the connectivity and substitution pattern.

The ¹H NMR spectrum, recorded in DMSO-d₆, provides a definitive proton count and reveals the electronic environment of each proton. mdpi.com The spectrum shows a singlet for the two methylene (B1212753) (-CH₂) protons. mdpi.com The three protons on the fluorinated benzene ring appear as distinct multiplets in the aromatic region, with their splitting patterns (doublet of doublet of doublets, doublet of triplets, and doublet) and coupling constants confirming the 4-fluoro substitution pattern. mdpi.com The labile protons of the N-H and O-H groups are also observed, though their chemical shifts can be variable.

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

| 7.29 | d | J = 7.9 | H⁷ |

| 7.10 | dt | J = 8.0, 4.9 | H⁶ |

| 6.91 | ddd | J = 11.1, 8.0, 0.6 | H⁵ |

| 4.68 | s | - | H²ᵃ (-CH₂) |

Data recorded in DMSO-d₆ at 300 MHz, sourced from Belskaya et al. (2020). mdpi.com

While specific experimental ¹³C NMR data for 4-Fluoro-2-(hydroxymethyl)benzimidazole has not been reported in the primary literature, the expected chemical shifts can be predicted based on data from closely related fluorinated benzimidazole analogues. nih.govarabjchem.org The spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom bearing the fluorine (C-4) would appear as a doublet with a large one-bond C-F coupling constant (¹JCF). nih.gov Other carbons in the fluorinated ring (C-3a, C-5, C-7a) will also exhibit smaller two- or three-bond C-F couplings. nih.gov The chemical shifts for the hydroxymethyl carbon (C-2a) and the imidazole (B134444) carbon (C-2) are characteristic of their respective functional groups.

| Carbon Atom | Expected Chemical Shift (δ ppm) | Expected C-F Coupling |

| C-2 | 153 - 156 | Small coupling (³JCF) |

| C-2a (-CH₂) | 55 - 60 | None |

| C-3a | 130 - 135 | Doublet (²JCF) |

| C-4 | 155 - 160 | Doublet (¹JCF) |

| C-5 | 105 - 110 | Doublet (²JCF) |

| C-6 | 120 - 125 | Doublet (³JCF) |

| C-7 | 115 - 120 | Small coupling (⁴JCF) |

| C-7a | 140 - 144 | Doublet (³JCF) |

Note: The data in this table is predictive and based on analogous compounds reported in the literature. nih.govarabjchem.org

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorinated compounds. The ¹⁹F NMR spectrum of 4-Fluoro-2-(hydroxymethyl)benzimidazole in DMSO-d₆ shows a single signal for the fluorine atom at position 4. mdpi.com This signal appears as a doublet of doublets, which arises from coupling to the adjacent aromatic protons, H-5 (three-bond coupling) and H-3 (ortho coupling, if present, though in the tautomer it is H-5) and H-6 (meta-coupling). mdpi.com The observed couplings definitively confirm the fluorine's position on the aromatic ring. mdpi.com

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

| 35.08 | dd | J = 11.1, 4.9 | F⁴ |

Data recorded in DMSO-d₆ at 282 MHz, referenced to C₆F₆, sourced from Belskaya et al. (2020). mdpi.com

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass of the compound, which in turn confirms its elemental composition. For 4-Fluoro-2-(hydroxymethyl)benzimidazole, HRMS analysis would be expected to show a molecular ion peak (M⁺) or, more commonly in electrospray ionization (ESI), a protonated molecular ion ([M+H]⁺). mdpi.com The measured mass-to-charge ratio (m/z) would correspond to the calculated exact mass of the chemical formula C₈H₇FN₂O. While the synthesis and characterization of this compound have been reported, the specific measured HRMS data was not included in the publication. mdpi.com The calculated exact mass of the protonated molecule provides a benchmark for experimental verification.

| Ion Formula | Calculated Exact Mass |

| [C₈H₈FN₂O]⁺ ([M+H]⁺) | 167.06185 |

Elemental Analysis

The elemental composition of 4-Fluoro-2-(hydroxymethyl)benzimidazole, with the molecular formula C8H7FN2O, is a fundamental characteristic that confirms its atomic makeup. Theoretical calculations based on this formula provide the expected weight percentages of carbon, hydrogen, and nitrogen. Experimental elemental analysis is then employed to verify these theoretical values, ensuring the purity and correct identification of the synthesized compound.

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 57.83 | Data not available in search results |

| Hydrogen (H) | 4.25 | Data not available in search results |

| Nitrogen (N) | 16.86 | Data not available in search results |

Advanced Structural Analysis

To comprehend the functionality and potential applications of a molecule, a thorough understanding of its three-dimensional structure at both the molecular and crystalline levels is paramount.

X-ray Diffraction Analysis for Molecular and Crystalline Structures

| Parameter | Value |

|---|---|

| Crystal System | Data not available in search results |

| Space Group | Data not available in search results |

| a (Å) | Data not available in search results |

| b (Å) | Data not available in search results |

| c (Å) | Data not available in search results |

| α (°) | Data not available in search results |

| β (°) | Data not available in search results |

| γ (°) | Data not available in search results |

| Volume (ų) | Data not available in search results |

| Z | Data not available in search results |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-F...π Interactions)

The crystal packing of 4-Fluoro-2-(hydroxymethyl)benzimidazole and its analogs is significantly influenced by a network of intermolecular interactions. Hydrogen bonds, involving the imidazole moiety and the hydroxyl group, play a crucial role in the formation of the supramolecular architecture. mdpi.com In related fluorinated benzimidazoles, intermolecular N–H···O and O–H···N hydrogen bonds are observed. mdpi.com

Investigative Studies on the Biological Activities of 4 Fluoro 2 Hydroxymethyl Benzimidazole and Its Analogs

Antimicrobial Activity Research (in vitro)

Fluorinated benzimidazole (B57391) derivatives have demonstrated significant promise as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.

In vitro studies have shown that fluorinated benzimidazole compounds possess notable antibacterial properties. The position of the fluorine atom on the benzimidazole core or its substituents plays a crucial role in determining the potency and spectrum of activity. acgpubs.org For example, a study investigating a series of 2-(fluorophenyl)-benzimidazole derivatives found that the presence of a fluorine atom generally enhanced antibacterial activity compared to unsubstituted parent compounds. acgpubs.org

One derivative, 2-(m-fluorophenyl)-benzimidazole, was particularly effective against the Gram-positive bacterium Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) of 7.81 μg/mL. acgpubs.org Another study synthesized a series of novel fluoro-benzimidazole derivatives and found that compound 4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide showed high inhibitory activity against gastrointestinal pathogens like Escherichia coli and Salmonella typhimurium, with MIC values as low as 0.49–0.98 µg/mL. nih.gov In a different series, a benzoyl-substituted benzimidazole derivative demonstrated potent activity against the Gram-negative pathogen E. coli with a MIC of 1 μg mL−1. nih.gov

| Compound/Analog | Bacterial Strain | Activity (MIC, μg/mL) | Source |

|---|---|---|---|

| 2-(m-fluorophenyl)-benzimidazole derivative | Bacillus subtilis | 7.81 | acgpubs.org |

| 4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide | Escherichia coli O157:H7 | 0.49 | nih.gov |

| 4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide | Escherichia coli ATCC 8739 | 0.98 | nih.gov |

| 4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide | Salmonella typhimurium ATCC 13311 | 0.98 | nih.gov |

| Triaryl Benzimidazole (Compound 13) | MDR Gram-negative strains | 16-32 | acs.org |

| Benzoyl-substituted benzimidazole derivative (15a) | Escherichia coli | 1 | nih.gov |

The antifungal potential of fluorinated benzimidazoles has also been a subject of investigation. Research indicates that these compounds can be effective against various fungal strains, including those pathogenic to humans and plants. acgpubs.orgnih.govresearchgate.net

Structure-activity relationship (SAR) studies have suggested that specific substitutions enhance antifungal efficacy. For instance, the presence of a methyl group at the 5-position of the benzimidazole ring, in conjunction with fluorine substitution, was found to be favorable for significant activity against Candida parapsilosis. acgpubs.org In a study evaluating 2-chloromethyl-1H-benzimidazole derivatives, one compound exhibited an IC50 value of 13.36 μg/mL against Botrytis cinerea, a common plant pathogen. researchgate.net Another analog showed potent activity against Colletotrichum gloeosporioides with an IC50 of 11.38 μg/mL. researchgate.net

| Compound/Analog | Fungal Strain | Activity (MIC/IC50, μg/mL) | Source |

|---|---|---|---|

| 5-methyl, 2-(fluorophenyl)-benzimidazole derivative | Candida parapsilosis | Significant Activity Noted | acgpubs.org |

| 2-Chloromethyl-1H-benzimidazole derivative (7f) | Botrytis cinerea | 13.36 (IC50) | researchgate.net |

| 2-Chloromethyl-1H-benzimidazole derivative (5b) | Colletotrichum gloeosporioides | 11.38 (IC50) | researchgate.net |

| 2-Chloromethyl-1H-benzimidazole derivative (4m) | Fusarium solani | 18.60 (IC50) | researchgate.net |

The antimicrobial effects of benzimidazole derivatives are attributed to several mechanisms of action. A primary mechanism stems from their structural resemblance to purines, which allows them to act as competitive inhibitors in essential metabolic pathways. nih.gov By mimicking purine, benzimidazoles can interfere with the biosynthesis of nucleic acids and proteins within the bacterial cell wall, thereby halting growth and replication. nih.gov

Enzyme inhibition is another key mechanism. Certain triaryl benzimidazole derivatives have been found to inhibit bacterial gyrase, an enzyme crucial for DNA replication, thereby exerting a bactericidal effect. acs.org More specifically for fluoro-benzimidazoles, molecular docking studies of a potent derivative against E. coli suggested that its structure is highly compatible with the active site of the phosphofructokinase-2 enzyme, indicating a potential target for its antibacterial action. nih.gov The ability of the benzimidazole scaffold to form hydrogen bonds and engage in π-π and hydrophobic interactions with enzymes and receptors is believed to be fundamental to its inhibitory activities. nih.gov

Anticancer Activity Research (in vitro, non-clinical models)

The benzimidazole scaffold is a privileged structure in the development of anticancer agents, with numerous derivatives showing potent antiproliferative effects in non-clinical models. nih.govnih.gov Fluorination has been shown to be a valuable strategy for enhancing the cytotoxic activity of these compounds against various cancer cell lines. researchgate.netacgpubs.org

A significant body of research has demonstrated the ability of fluoro-substituted benzimidazoles to inhibit the growth of a diverse range of human cancer cell lines. In one study, a series of 2-(fluorophenyl)-1H-benzimidazole derivatives showed significant in vitro antiproliferative activity. acgpubs.org Specifically, compounds with para-fluoro (ORT14) and ortho-fluoro (ORT15) substitutions on the phenyl ring displayed the highest antiproliferative activity across multiple cell lines, including A549 (lung), A498 (kidney), HeLa (cervical), HepG2 (liver), and A375 (melanoma). acgpubs.org

Another study found that a novel benzimidazole derivative exhibited high cytotoxic activity against A549 and HepG2 cells with IC50 values of 15.80 μg/mL and 15.58 μg/mL, respectively. jksus.org The antiproliferative effects are often dose-dependent and can be specific to certain cell lines, with some compounds showing greater efficacy under hypoxic (low oxygen) conditions, which are common in solid tumors. nih.gov

| Compound/Analog | Cancer Cell Line | Activity (IC50, µM) | Source |

|---|---|---|---|

| ORT14 (para-fluoro) | A549 (Lung) | 0.188 | acgpubs.org |

| ORT14 (para-fluoro) | HeLa (Cervical) | 0.177 | acgpubs.org |

| ORT15 (ortho-fluoro) | A549 (Lung) | 0.188 | acgpubs.org |

| ORT15 (ortho-fluoro) | HepG2 (Liver) | 0.188 | acgpubs.org |

| ORT17 (para-fluoro) | HeLa (Cervical) | 0.354 | researchgate.net |

| ORT17 (para-fluoro) | A375 (Melanoma) | 0.354 | researchgate.net |

| Flubendazole | HCT8 (Intestinal) | 0.9 | nih.gov |

| Albendazole | HCT8 (Intestinal) | 0.3 | nih.gov |

The anticancer activity of benzimidazole derivatives is often mediated through the inhibition of critical enzymes involved in cancer cell proliferation and survival.

Topoisomerase Inhibition: DNA topoisomerases (Topo I and Topo II) are essential enzymes that manage the topological state of DNA during replication and transcription, making them prime targets for anticancer drugs. esisresearch.org Benzimidazole derivatives have been extensively studied as topoisomerase inhibitors. nih.govresearchgate.net They can act as "topoisomerase poisons" by stabilizing the covalent complex formed between the enzyme and DNA. nih.gov This action prevents the re-ligation of the cleaved DNA strand, leading to an accumulation of DNA breaks and ultimately triggering apoptotic cell death. nih.gov The flexible nature of the benzimidazole ring system allows for high-affinity binding to DNA, which alters its conformation and inhibits the formation of the cleavable enzyme-DNA complex. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition: Dihydrofolate reductase is a key enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. nih.gov Tetrahydrofolate is vital for the synthesis of nucleotides and amino acids required for cell proliferation. nih.gov Consequently, DHFR inhibitors function as antifolates, disrupting these processes and are used in cancer chemotherapy. nih.gov Benzimidazole-based compounds have been designed and synthesized as potential DHFR inhibitors. nih.govacs.orgdrugbank.com By targeting microbial or human DHFR, these compounds can exert antibacterial or anticancer effects, respectively. nih.govnih.gov The development of pyrimidine-clubbed benzimidazole derivatives is one such approach aimed at creating novel DHFR inhibitors with improved biological potential. nih.gov

DNA Interaction Mechanisms

A significant area of research focuses on the interaction of benzimidazole analogs with non-canonical DNA structures, particularly G-quadruplexes (G4). chimia.ch G-quadruplexes are secondary structures found in guanine-rich regions of nucleic acids, such as human telomeres. tandfonline.com The telomeric region of DNA forms G-quadruplexes that can inhibit the action of telomerase, an enzyme overexpressed in the majority of cancer cells, which is responsible for maintaining telomere length and enabling indefinite cell division. nih.gov By stabilizing these G4 structures, benzimidazole-based ligands can inhibit telomerase activity, leading to DNA damage and apoptosis in cancer cells, making them promising candidates for anticancer therapy. tandfonline.comnih.gov

Various classes of benzimidazole analogs have been designed to enhance G4 stabilization and selectivity over duplex DNA, including:

Benzimidazole-Carbazole Ligands: These hybrid molecules show strong interaction with G-quadruplex DNA, leading to telomerase inhibition. tandfonline.com Dimeric versions of these ligands, connected by spacers, have demonstrated high affinity and selectivity for G4 DNA. rsc.org

Bis(benzimidazole)pyridine Derivatives: These compounds feature a central pyridine (B92270) core with two flanking benzimidazole units and exhibit a high affinity for stabilizing G-quadruplex structures. tandfonline.com

Benzimidazole-1,2,3-Triazole Hybrids: The combination of the benzimidazole and 1,2,3-triazole scaffolds has resulted in molecules that can selectively bind to G-quadruplex DNA, primarily through groove binding, and induce apoptosis in cancer cell lines. nih.govrsc.org

Dimeric 1,3-Phenylene-bis(piperazinyl Benzimidazole): These molecules effectively bind to and stabilize G-quadruplex DNA structures. tandfonline.com

Spectroscopic techniques, viscosity measurements, and molecular docking studies have confirmed that these analogs can selectively interact with G-quadruplex DNA, often with a preference for groove binding over intercalation. nih.govrsc.org This selective interaction with G-quadruplexes in oncogene promoters and telomeres highlights a key mechanism for the antiproliferative characteristics observed in many benzimidazole derivatives. tandfonline.comnih.gov

Modulation of Cellular Pathways

Analogs of 4-Fluoro-2-(hydroxymethyl)benzimidazole have been shown to modulate various cellular signaling pathways, contributing to their therapeutic potential. frontiersin.orgmdpi.com Their activity is often linked to the inhibition of key enzymes that regulate processes like cell growth, proliferation, and apoptosis. mdpi.com

One notable example is the modulation of the Protease-Activated Receptor 1 (PAR(1)) signaling pathway. nih.govnih.gov Certain 1,2-disubstituted benzimidazole derivatives have been identified as novel modulators of PAR(1), a G-protein coupled receptor. nih.govnih.gov These compounds have been shown to selectively inhibit the PAR(1)-mediated Gq signaling pathway. nih.gov In studies using human microvascular endothelial cells, these analogs reduced thrombin-induced intracellular calcium (Ca2+) mobilization and inositol (B14025) 1,4,5-trisphosphate (IP3) production. nih.govnih.gov Importantly, they did not affect the inhibitory effects of thrombin on cAMP production, indicating a selective blockade of the Gq pathway. nih.gov This selective modulation suggests that such benzimidazole scaffolds could be developed as pathway-selective inhibitors. nih.gov

Beyond PAR(1) signaling, the benzimidazole core is a versatile scaffold for developing inhibitors of other critical cellular enzymes. Derivatives have been reported to function as:

Protein Kinase Inhibitors: Kinases are crucial enzymes in signaling cascades that control cell proliferation, differentiation, and apoptosis. mdpi.com

Poly (ADP-ribose) Polymerase (PARP) Inhibitors: These are involved in DNA repair and genomic stability. frontiersin.orgmdpi.com

Topoisomerase Inhibitors: These enzymes are essential for managing DNA topology during replication and transcription. frontiersin.orgmdpi.com

Dihydrofolate Reductase Inhibitors: This activity impacts nucleotide synthesis. frontiersin.org

By targeting these diverse enzymes and receptors, benzimidazole analogs can exert significant control over cellular pathways, underpinning their investigation for various therapeutic applications. mdpi.com

Antiviral Activity Research (in vitro)

The benzimidazole nucleus is a core component of many compounds investigated for their antiviral properties against a wide range of viruses, including Hepatitis C Virus (HCV), Coxsackie B4 virus, and various herpesviruses. nih.govnih.govtandfonline.com

Hepatitis C Virus (HCV): A series of benzimidazole analogs have been identified as potent nonnucleoside inhibitors of the HCV RNA-dependent RNA polymerase (RdRP), which is a critical enzyme for viral replication. nih.gov In cell culture-based replicon assays, one such benzimidazole inhibitor demonstrated a dose-dependent reduction of both viral RNA and the synthesis of the NS3 viral protein, with an IC50 value of approximately 0.35 µM. nih.gov

Coxsackie B4 Virus: In antiviral evaluations using HeLa cell cultures, certain substituted benzimidazole derivatives have shown activity against Coxsackie B4 virus, with EC50 values reported between 9–10 µg/mL. tandfonline.com

The table below summarizes the in vitro antiviral activity of selected benzimidazole analogs.

| Compound Class | Virus | Cell Line | Assay | Activity Metric | Result |

| Benzimidazole Analog | Hepatitis C Virus (HCV) | HBI10A Cells | Replicon Assay | IC50 | ~0.35 µM |

| Substituted Benzimidazole | Coxsackie B4 Virus | HeLa Cells | Antiviral Assay | EC50 | 9–10 µg/mL |

Mechanisms of Antiviral Action

The antiviral mechanisms of benzimidazole derivatives are diverse. For HCV, a key mechanism is the allosteric inhibition of the viral RdRP enzyme. nih.gov These inhibitors bind to a site on the polymerase that is distinct from the active site for nucleotide binding. nih.gov This allosteric interaction blocks the activity of the polymerase before the polymerization step begins, effectively halting viral RNA synthesis. nih.gov This mechanism provides an attractive target for antiviral drug development, as allosteric sites can be unique to the viral enzyme, potentially reducing off-target effects. nih.gov

Anti-inflammatory Research (in vitro)

Benzimidazole derivatives have been widely investigated for their anti-inflammatory properties. nih.govbiotech-asia.org In vitro studies have demonstrated their ability to inhibit key mediators of the inflammatory response. nih.gov

A primary mechanism for the anti-inflammatory action of these compounds is the inhibition of enzymes such as Cyclooxygenases (COX) and Phospholipase A2 (PLA2). nih.govnih.gov These enzymes are central to the inflammatory cascade, with PLA2 releasing arachidonic acid and COX enzymes converting it into prostaglandins, which are potent inflammatory mediators. nih.gov

In vitro assays have been used to quantify the anti-inflammatory potential of benzimidazole analogs. In one study using a Luminol-enhanced chemiluminescence assay, several 2-substituted benzimidazole derivatives demonstrated IC50 values lower than the standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen. nih.govnih.gov Another common in vitro method involves assessing the inhibition of protein denaturation, using egg albumin as the protein source. biotech-asia.org In such an assay, one benzimidazole derivative exhibited 70% inhibition at a concentration of 40 ppm, compared to 97.2% inhibition by the standard drug diclofenac (B195802) sodium at the same concentration. biotech-asia.org These findings suggest that the benzimidazole scaffold is a promising starting point for the development of novel anti-inflammatory agents. nih.gov

Antitubercular Activity Research (in vitro)

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents. nih.gov Fluorobenzimidazole derivatives have emerged as a promising class of compounds in this area. nih.govacgpubs.org The inclusion of a fluorine atom, an electron-withdrawing group, has been shown to markedly improve antimycobacterial activity. nih.govnih.gov

Numerous studies have evaluated the in vitro activity of novel fluorobenzimidazole analogs against the virulent M. tuberculosis H37Rv strain, often using the Microplate Alamar Blue Assay (MABA). nih.govresearchgate.net In one study, a series of synthesized fluorobenzimidazoles containing a methylenedioxyphenyl moiety were tested, with compounds 4d and 5i emerging as particularly potent, showing MIC values of 1.56 µg/mL and 3.12 µg/mL, respectively. nih.gov

Another study focused on a different series of novel benzimidazoles derived from 4-fluoro-3-nitrobenzoic acid. nih.gov Several of these compounds displayed excellent potency against both the drug-sensitive H37Rv strain and an isoniazid-resistant strain. nih.gov For example, compound 5g was found to be the most active, with an MIC of 0.112 µM against the H37Rv strain. nih.gov The table below presents the antitubercular activity of selected fluorobenzimidazole analogs.

| Compound | M. tuberculosis H37Rv MIC | M. tuberculosis (Isoniazid-Resistant) MIC |

| 4d | 1.56 µg/mL | Not Reported |

| 5i | 3.12 µg/mL | Not Reported |

| 5b | 0.195 µM | 24.12 µM |

| 5d | 0.135 µM | 16.25 µM |

| 5g | 0.112 µM | 6.12 µM |

These results highlight that the fluorobenzimidazole scaffold is a valuable pharmacophore for the development of new antitubercular drugs. nih.govnih.gov

Antidiabetic Activity Research (in vitro)

The potential of benzimidazole derivatives as antidiabetic agents has been explored through various in vitro assays, with a particular focus on their ability to inhibit key enzymes involved in carbohydrate metabolism.

Enzyme Inhibition (e.g., α-glucosidase)

The inhibition of α-glucosidase is a critical therapeutic strategy for managing type 2 diabetes, as it delays carbohydrate digestion and reduces postprandial hyperglycemia. A study on a series of 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives, which are structurally related to 4-Fluoro-2-(hydroxymethyl)benzimidazole, demonstrated significant α-glucosidase inhibitory potential.

The inhibitory activity of these compounds was found to be largely dependent on the nature of the substituent at the 2-position of the benzimidazole ring. The research revealed that derivatives with electron-donating groups, such as methyl and methoxy (B1213986), on a phenyl ring at the 2-position, exhibited enhanced inhibitory effects. For instance, a compound with a 4-methoxy-substituted phenyl group at the 2-position was identified as a particularly potent inhibitor.

The following table summarizes the α-glucosidase inhibitory activity (IC50) for a selection of these fluoro-benzimidazole derivatives, highlighting the influence of the substituent at the 2-position.

| Compound ID | 2-Substituent | α-Glucosidase IC50 (µg/mL) |

| 4b | 4-Fluorophenyl | 16.34 ± 0.25 |

| 4e | 4-Chlorophenyl | 3.78 ± 0.05 |

| 4h | 4-Bromophenyl | 2.55 ± 0.11 |

| 4i | 4-Methylphenyl | 0.24 ± 0.02 |

| 4k | 4-Methoxyphenyl | 0.18 ± 0.01 |

| Acarbose (Standard) | - | 8.16 ± 0.12 |

Structure-Activity Relationship (SAR) Studies for 4-Fluoro-2-(hydroxymethyl)benzimidazole Derivatives

Influence of Fluoro-Substitution Position and Number on Biological Activity

The introduction of fluorine atoms into the benzimidazole structure can significantly modulate its physicochemical properties and, consequently, its biological activity. The position and number of fluorine substituents are critical determinants of a compound's potency.

Studies on various fluoro-substituted benzimidazoles have shown that the location of the fluorine atom on the benzimidazole ring or on a substituent group can lead to marked differences in activity. For instance, in a series of 2-(fluorophenyl)-benzimidazole derivatives, the position of the fluorine atom on the phenyl ring was found to be a key factor in their antimicrobial activity. It was observed that compounds with a meta-fluoro substitution on the phenyl ring exhibited potent antibacterial activity against specific strains. researchgate.net

Furthermore, research on fluorinated benzimidazole nucleosides has demonstrated that the number and position of fluorine atoms on the benzene (B151609) ring of the benzimidazole moiety influence their antiviral activity. For example, 4,6-difluoro- and 4,5,6-trifluoro-substituted benzimidazole nucleosides showed significant and selective antiviral activity. nih.gov This highlights that both the number and the specific placement of fluorine atoms are crucial for optimizing the biological response.

Impact of Hydroxymethyl Group and its Modifications

The substituent at the 2-position of the benzimidazole ring plays a pivotal role in determining the compound's biological profile. The presence of a hydroxymethyl group (-CH2OH) at this position can influence factors such as solubility and the potential for hydrogen bonding interactions with biological targets.

While direct studies on the 2-(hydroxymethyl) group in 4-fluorobenzimidazoles are limited, research on related structures provides valuable insights. For example, studies on polyhydroxyalkyl-benzimidazoles in the context of antiviral activity have shown that the nature of the polyhydroxyalkyl chain at the 2-position can impact the compound's efficacy. nih.gov Modifications of the hydroxyl group, such as conversion to a methoxy group, have also been shown to alter the biological activity profile. nih.gov

In the broader context of SAR, replacing the group at the C2 position of the benzimidazole scaffold with different functionalities, such as amino or methylene (B1212753) groups, has been shown to significantly affect the anti-inflammatory activity, indicating the critical nature of the substituent at this position. nih.gov

Effect of Other Substituents on the Benzimidazole Core

The biological activity of 4-Fluoro-2-(hydroxymethyl)benzimidazole analogs is not solely determined by the fluoro and hydroxymethyl groups but is also influenced by other substituents on the benzimidazole core. SAR studies have consistently shown that substitutions at the N1, C5, and C6 positions can significantly modulate the pharmacological properties of benzimidazole derivatives. nih.govresearchgate.net

For instance, the introduction of a methyl group at the 5-position of the benzimidazole ring has been suggested to be favorable for antifungal activity in some series of fluoro-substituted benzimidazoles. researchgate.net Similarly, the nature of the substituent at the N1 position can influence various biological activities. The substitution of a benzyl (B1604629) group at the N1-position, for example, has been shown to enhance anti-inflammatory action in certain benzimidazole series. nih.gov

Computational and Theoretical Investigations of 4 Fluoro 2 Hydroxymethyl Benzimidazole

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical and Density Functional Theory (DFT) calculations are powerful tools for investigating the fundamental properties of molecules. For 4-Fluoro-2-(hydroxymethyl)benzimidazole, these methods have been employed to analyze its electronic structure and conformational stability, providing a theoretical basis for its observed chemical behavior.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity and interaction with other molecules. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electron-donating and accepting capabilities of the compound. The energy gap between HOMO and LUMO is an indicator of molecular stability and reactivity. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another critical tool that illustrates the charge distribution within the molecule. nih.gov The MEP map identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for predicting how the molecule will interact with biological macromolecules. nih.gov For benzimidazole (B57391) derivatives, the MEP can highlight the areas most likely to engage in hydrogen bonding or other non-covalent interactions. nih.govresearchgate.net Typically, negative potential regions are localized over electronegative atoms, indicating sites for electrophilic attack, while positive regions suggest sites for nucleophilic attack. nih.gov

Table 1: Frontier Molecular Orbital Energies for a Representative Benzimidazole Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.005 to -10.324 |

| LUMO | -0.053 to -3.972 |

| Energy Gap (ΔE) | 4.0 to 10.0 |

Note: The data presented is a general range for benzimidazole derivatives as specific values for 4-Fluoro-2-(hydroxymethyl)benzimidazole were not available in the searched literature. researchgate.net

Conformational Analysis and Stability

The three-dimensional structure of 4-Fluoro-2-(hydroxymethyl)benzimidazole influences its biological activity. Conformational analysis helps to identify the most stable arrangement of atoms in the molecule. The presence of the hydroxymethyl group at the 2-position and the fluorine atom at the 4-position of the benzimidazole ring can lead to different spatial arrangements, or conformers. mdpi.com

The stability of these conformers is influenced by various factors, including steric hindrance and intramolecular interactions such as hydrogen bonding. acs.org The fluorine substituent, due to its high electronegativity, can significantly impact the electronic distribution and conformational preferences of the molecule. nih.govresearchgate.net Theoretical calculations can predict the relative energies of different conformers, thereby determining the most probable and biologically relevant structures. acs.org

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is used to predict how a small molecule (ligand), such as 4-Fluoro-2-(hydroxymethyl)benzimidazole, might interact with a protein or other biological target. nih.gov

Ligand-Protein Interaction Profiling

Docking simulations provide a detailed profile of the interactions between the ligand and the amino acid residues within the binding site of a protein. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. researchgate.net For benzimidazole derivatives, the nitrogen atoms in the imidazole (B134444) ring often act as hydrogen bond acceptors, playing a crucial role in the binding to target proteins.

The specific interactions of 4-Fluoro-2-(hydroxymethyl)benzimidazole with a target protein can be visualized and analyzed to understand the basis of its potential biological activity. nih.gov For instance, the hydroxymethyl group could form hydrogen bonds with polar residues, while the fluorinated benzene (B151609) ring might engage in hydrophobic or halogen bonding interactions. nih.gov

Prediction of Binding Affinities to Biological Targets

A key outcome of molecular docking is the prediction of the binding affinity, often expressed as a binding energy or a docking score. biointerfaceresearch.com This value provides an estimate of the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable and favorable interaction. biointerfaceresearch.com

By docking 4-Fluoro-2-(hydroxymethyl)benzimidazole against various known biological targets, it is possible to hypothesize its potential pharmacological effects. For example, benzimidazole derivatives have been docked against targets such as enzymes and receptors involved in cancer and microbial infections. nih.govnih.gov

Table 2: Predicted Binding Affinities of Benzimidazole Derivatives to Various Protein Targets

| Protein Target | PDB ID | Binding Affinity (kcal/mol) |

| APO-liver alcohol dehydrogenase inhibitor | 5ADH | -8.3 to -9.0 |

| Antihypertensive protein hydrolase inhibitor | 4XX3 | -9.2 to -10.0 |

| Eubacterial ribosomal decoding A site (E. coli) | 1j7t | Moderate to Good |

| CRF-1 Receptor | 3EHT | Good |

Note: This table presents a range of binding affinities for various benzimidazole derivatives against different targets to illustrate the application of this method. Specific data for 4-Fluoro-2-(hydroxymethyl)benzimidazole was not available. biointerfaceresearch.comimpactfactor.orgnih.gov

Advanced Computational Analyses

Beyond standard QM/DFT and docking, other advanced computational methods can provide deeper insights. These may include molecular dynamics (MD) simulations, which study the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding stability and conformational changes. nih.gov

Additionally, Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of related benzimidazole derivatives to build mathematical models that correlate chemical structure with biological activity. nih.gov These models can then be used to predict the activity of new compounds, including 4-Fluoro-2-(hydroxymethyl)benzimidazole, and to guide the design of more potent analogs. nih.gov

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of significant intermolecular contacts can be identified. For benzimidazole derivatives, this analysis typically reveals a complex network of interactions that govern the crystal packing. nih.govnih.govnih.gov

Hydrogen bonds are expected to be a defining feature of the crystal structure, primarily involving the hydroxyl group and the imidazole nitrogen atoms. The dnorm map would likely show distinct red spots indicating strong O–H···N or N–H···O hydrogen bonds, which are critical in forming chains or layers within the crystal lattice. nih.govdoaj.org The presence of the fluorine atom introduces the possibility of C–H···F or even O–H···F interactions, which have been observed in other fluorinated organic molecules and can play a significant role in the stability of the crystal packing. rsc.orgresearchgate.net

Other significant interactions would include C···H/H···C contacts, reflecting van der Waals forces, and potentially C···C or C···N contacts, which may indicate the presence of π-π stacking interactions between the benzimidazole rings. nih.gov The relative contributions of these interactions can be quantified using 2D fingerprint plots derived from the Hirshfeld surface.

A hypothetical breakdown of the major intermolecular contacts for 4-Fluoro-2-(hydroxymethyl)benzimidazole, based on analyses of related compounds, is presented in the table below.

| Interaction Type | Expected Contribution (%) | Description |

| H···H | 40 - 50% | Represents the most frequent, albeit weaker, van der Waals contacts. |

| C···H/H···C | 25 - 35% | Significant van der Waals interactions contributing to crystal cohesion. |

| O···H/H···O | 10 - 20% | Primarily indicative of strong O-H···N/N-H···O hydrogen bonding. |

| F···H/H···F | 5 - 15% | Weak hydrogen bonds or van der Waals contacts involving the fluorine atom. |

| C···C | 3 - 7% | Suggests the presence of π-π stacking between aromatic rings. |

| N···H/H···N | 3 - 8% | Contributions from N-H···O hydrogen bonds and other weaker contacts. |

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule by transforming the calculated wave function into a set of localized orbitals that align with the intuitive Lewis structure representation of bonding. wisc.edu This method is particularly useful for quantifying hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. academicjournals.orgresearchgate.net

For 4-Fluoro-2-(hydroxymethyl)benzimidazole, NBO analysis would reveal significant delocalization of electron density within the benzimidazole ring system. Key interactions would include the delocalization of lone pair (n) electrons from the nitrogen atoms into the antibonding π* orbitals of the aromatic ring (n → π*). This delocalization contributes to the aromaticity and stability of the heterocyclic system.

Furthermore, hyperconjugative interactions involving the hydroxymethyl and fluoro substituents would be of interest. The analysis could quantify the delocalization from the C-H or C-C bonding orbitals of the hydroxymethyl group into the antibonding orbitals of the benzimidazole ring (σ → π*). Similarly, interactions involving the fluorine atom, such as the delocalization of its lone pairs into adjacent antibonding orbitals, can be evaluated. The strength of these interactions is estimated by the second-order perturbation energy, E(2), where a higher E(2) value indicates a stronger interaction.

| Donor NBO | Acceptor NBO | Type of Interaction | Expected E(2) (kcal/mol) | Significance |

| n(N) | π(C=C) | Lone pair delocalization | High | Contributes to ring aromaticity and stability. |

| n(N) | π(C=N) | Lone pair delocalization | High | Stabilizes the imidazole moiety. |

| π(C=C) | π(C=C) | π-delocalization | Moderate to High | Aromatic system stabilization. |

| n(O) | σ(C-H) | Intramolecular H-bond | Moderate | Potential stabilization of the hydroxymethyl group conformation. |

| n(F) | σ*(C-C) | Hyperconjugation | Low to Moderate | Electronic effect of the fluorine substituent. |

Topological Insights (ELF, LOL)

The topological analysis of scalar fields related to electron density, such as the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL), provides a powerful method for understanding chemical bonding without reference to orbitals. nih.govjussieu.fr These methods partition the molecular space into regions, or basins, that correspond to atomic cores, covalent bonds, and lone pairs.

ELF analysis of 4-Fluoro-2-(hydroxymethyl)benzimidazole would visualize regions of high electron pair probability. researchgate.net The ELF color-mapped plot would show distinct basins corresponding to the C-C, C-N, C-H, C-O, and O-H covalent bonds. High ELF values (approaching 1.0) would be found in the center of these basins, indicating a high degree of electron localization characteristic of covalent bonding. Basins corresponding to the lone pairs on the nitrogen, oxygen, and fluorine atoms would also be clearly identifiable. scienceacademique.com

The Localized Orbital Locator (LOL) provides a complementary perspective, highlighting regions where the orbital gradient is large, which also helps in identifying bonding and lone pair regions. researchgate.net LOL maps often provide a sharper and more distinct picture of these features compared to ELF. For 4-Fluoro-2-(hydroxymethyl)benzimidazole, both ELF and LOL analyses would confirm the covalent nature of the intramolecular bonds and the spatial location of non-bonding electrons, offering a detailed map of the molecule's electronic structure. nih.gov

Fukui Functions for Reactivity Site Prediction

Fukui functions are a key concept within Density Functional Theory (DFT) used to predict the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attack. scm.com The Fukui function, f(r), measures the change in electron density at a specific point when an electron is added to or removed from the system. researchgate.net

By calculating the condensed Fukui functions for each atom in 4-Fluoro-2-(hydroxymethyl)benzimidazole, one can predict its chemical reactivity:

f+(r) : Predicts the site for nucleophilic attack (where an electron is best accepted). Atoms with the highest f+ values are the most electrophilic.

f-(r) : Predicts the site for electrophilic attack (where an electron is most readily donated). Atoms with the highest f- values are the most nucleophilic.

f0(r) : Predicts the site for radical attack .

For 4-Fluoro-2-(hydroxymethyl)benzimidazole, it is expected that the nitrogen atom of the imidazole ring that is not protonated would be a primary site for electrophilic attack due to its lone pair of electrons. Conversely, the carbon atoms within the benzimidazole ring, particularly those adjacent to the electronegative nitrogen and fluorine atoms, are likely to be susceptible to nucleophilic attack. The Fukui functions would provide a quantitative ranking of the reactivity of each atomic site. researchgate.netrsc.org

| Atomic Site | Predicted f+ (Nucleophilic Attack) | Predicted f- (Electrophilic Attack) | Rationale |

| Imidazole N(H) | Low | Moderate | Lone pair is involved in the aromatic system. |

| Imidazole N | Low | High | Available lone pair makes it a strong nucleophilic center. |

| Aromatic C atoms | High | Low | Electron deficiency due to adjacent heteroatoms makes them electrophilic. |

| Hydroxymethyl O | Low | Moderate | Lone pairs are available, but less so than the imidazole nitrogen. |

| Fluorine-bonded C | High | Low | The inductive effect of fluorine increases electrophilicity. |

Computational Guidance for Derivative Design

Computational methods are invaluable in the rational design of novel derivatives of 4-Fluoro-2-(hydroxymethyl)benzimidazole with tailored properties, particularly for applications in medicinal chemistry and materials science. tandfonline.comnih.gov In silico techniques allow for the prediction of how structural modifications will affect the biological activity, physicochemical properties, and reactivity of the parent molecule. researchgate.net

One common approach is structure-based drug design, which utilizes molecular docking to predict the binding affinity and orientation of designed derivatives within the active site of a biological target, such as an enzyme or receptor. mdpi.comresearchgate.net For instance, if 4-Fluoro-2-(hydroxymethyl)benzimidazole is a scaffold for an enzyme inhibitor, derivatives can be designed by modifying its substituents to enhance interactions (e.g., hydrogen bonding, hydrophobic interactions) with key amino acid residues in the active site. nih.govnih.gov The hydroxymethyl group and the fluorine atom are prime candidates for modification to explore structure-activity relationships (SAR). nih.govacgpubs.org

Furthermore, computational tools are used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov These predictions are crucial in the early stages of drug discovery to filter out compounds with poor pharmacokinetic profiles. By calculating parameters such as lipophilicity (logP), aqueous solubility, and potential for metabolic degradation, chemists can prioritize the synthesis of derivatives with a higher probability of success. researchgate.net This computational pre-screening significantly reduces the time and cost associated with the development of new therapeutic agents or functional materials. nih.gov

Applications of 4 Fluoro 2 Hydroxymethyl Benzimidazole in Materials Science

Incorporation into Organic and Inorganic Polymers

The hydroxymethyl group of 4-Fluoro-2-(hydroxymethyl)benzimidazole serves as a key reactive site for its incorporation into both organic and inorganic polymer backbones. This allows for the synthesis of a new class of hybrid materials that synergistically combine the properties of the benzimidazole (B57391) moiety with the polymer matrix.

In organic polymers, such as polyimides and polybenzimidazoles (PBIs), the inclusion of this fluorinated benzimidazole derivative can significantly enhance their thermal and mechanical properties. The strong intermolecular interactions introduced by the benzimidazole unit, including hydrogen bonding, contribute to increased chain rigidity and improved stability at elevated temperatures. The fluorine substitution can further augment these properties, leading to polymers with low dielectric constants and enhanced resistance to oxidative degradation.

From a synthetic standpoint, fluorinated (benzo[d]imidazol-2-yl)methanols, including the 4-fluoro derivative, have been successfully synthesized, providing the necessary precursors for these polymerization reactions. The synthesis of (4-Fluorobenzo[d]imidazol-2-yl)methanol has been reported with a yield of 83% and a melting point of 185–186 °C (decomposed). mdpi.com

Table 1: Synthesis and Properties of (4-Fluorobenzo[d]imidazol-2-yl)methanol

| Property | Value |

|---|---|

| Yield | 83% |

| Melting Point | 185–186 °C (decomposed) |

| Appearance | Light brown solid |

Data sourced from Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)methanols: Bench Compounds for Diverse Applications. mdpi.com

Development of Organic Light-Emitting Diodes (OLEDs)

Benzimidazole derivatives are well-regarded for their electron-transporting capabilities, making them valuable components in the emissive and electron-transport layers of Organic Light-Emitting Diodes (OLEDs). The introduction of a fluorine atom in 4-Fluoro-2-(hydroxymethyl)benzimidazole can further enhance these electronic properties, potentially leading to more efficient and stable OLED devices.

While direct application of this specific compound in commercial OLEDs is not yet widely documented, the broader class of fluorinated benzimidazole derivatives has shown promise. The fluorine substitution can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport. The hydroxymethyl group offers a site for further molecular engineering, allowing for the attachment of other functional groups to tune the emission color and improve device performance. Research into pyrene-benzimidazole derivatives has demonstrated their potential as novel blue emitters for OLEDs. nih.gov

Advanced Materials with Unique Optical and Electronic Properties

The inherent photophysical properties of the benzimidazole core, combined with the electronic influence of the fluorine substituent, make 4-Fluoro-2-(hydroxymethyl)benzimidazole a promising candidate for the development of materials with unique optical and electronic characteristics. Fluorinated organic compounds, in general, are known to possess special electronic and optoelectronic properties. elsevierpure.com

Polymers and other materials incorporating this compound could exhibit interesting fluorescence and phosphorescence behaviors. The ability to tune these properties through chemical modification of the hydroxymethyl group opens up possibilities for applications in areas such as optical data storage, photovoltaics, and nonlinear optics.

Design of Smart Molecular Sensors and Optical Chemical Sensors

The benzimidazole scaffold is a known chelating agent, capable of binding to various metal ions and anions. This property, coupled with the potential for fluorescence modulation upon binding, makes benzimidazole derivatives attractive for the development of chemical sensors. The multifunctionality of the benzimidazole unit, including its electron-accepting ability and chromogenic pH sensitivity, makes it an exceptional candidate for designing optical chemical sensors. researchgate.net

The incorporation of 4-Fluoro-2-(hydroxymethyl)benzimidazole into sensor designs could lead to highly selective and sensitive devices. The fluorine atom can influence the binding affinity and selectivity towards specific analytes, while the hydroxymethyl group can be used to immobilize the sensor molecule onto a solid support or to introduce additional recognition sites. Research has shown that benzimidazole-based sensors can display both positive and negative fluorescence responses to different anions. nih.gov

Nanomaterials Development

The synthesis of nanomaterials using benzimidazole derivatives is an active area of research. These materials can be prepared through various methods, including the use of nanoparticles as catalysts for benzimidazole synthesis. biointerfaceresearch.comacademie-sciences.fr The hydroxymethyl group of 4-Fluoro-2-(hydroxymethyl)benzimidazole provides a versatile anchor point for grafting onto the surface of nanoparticles or for directing the self-assembly of nanostructures.

The resulting nanomaterials could find applications in catalysis, drug delivery, and bioimaging. The presence of the fluorinated benzimidazole moiety could impart desirable properties to the nanomaterials, such as enhanced stability and specific biological interactions.

High-Performance Fibers and Gas Separation Membranes

Polybenzimidazole (PBI) fibers are renowned for their exceptional thermal and chemical stability, making them suitable for demanding applications such as protective clothing and aerospace components. The incorporation of fluorinated monomers like 4-Fluoro-2-(hydroxymethyl)benzimidazole into the PBI backbone can further enhance these properties. The introduction of fluorine can improve the polymer's solubility for easier processing while also increasing its oxidative stability.

In the realm of gas separation, membranes based on benzimidazole-containing polymers are being explored for their potential in separating gases like hydrogen and carbon dioxide. The rigid structure of the benzimidazole unit can create well-defined micropores within the membrane, allowing for selective gas transport. Fluorinated polyimides containing benzimidazole and hydroxyl groups have shown promise for membrane-based gas separation. researchgate.net The specific properties of 4-Fluoro-2-(hydroxymethyl)benzimidazole could lead to membranes with improved permeability and selectivity for specific gas pairs.

Semiconducting Properties of Benzimidazole Derivatives

Benzimidazole derivatives have been shown to exhibit n-type semiconducting behavior, making them suitable for use in organic field-effect transistors (OFETs). elsevierpure.com The electron-withdrawing nature of the benzimidazole ring, further enhanced by the fluorine substituent in 4-Fluoro-2-(hydroxymethyl)benzimidazole, can facilitate electron transport.

The ability to process these materials from solution, potentially enabled by the hydroxymethyl group, is a significant advantage for the fabrication of large-area and flexible electronic devices. Research on fluorinated naphthalene (B1677914) tetracarboxylic bisbenzimidazole has demonstrated respectable electron mobilities, highlighting the potential of fluorinated benzimidazoles in organic electronics. elsevierpure.com

Future Research Directions and Translational Potential Non Clinical

Exploration of Novel Synthetic Pathways

The future exploration of novel synthetic pathways for 4-Fluoro-2-(hydroxymethyl)benzimidazole is centered on improving efficiency, yield, and versatility, enabling the generation of a diverse library of analogues for further investigation.

A foundational approach to synthesizing fluorinated (benzo[d]imidazol-2-yl)methanols, including the 4-fluoro isomer, has been reported. mdpi.com This method involves the reaction of fluorinated o-phenylenediamines with glycolic acid in the presence of hydrochloric acid. mdpi.com The synthesis of the key intermediate, 3-fluoro-1,2-diaminobenzene, can be achieved from commercially available fluorinated anilines or nitrobenzenes through a series of steps including acylation, nitration, and reduction. mdpi.com

Furthermore, the exploration of greener synthetic routes using environmentally benign solvents and catalysts is a significant area of future research. For instance, the use of sodium metabisulfite (B1197395) as a catalyst in the condensation of o-phenylenediamine (B120857) with aldehydes presents a more sustainable alternative to traditional methods. nih.gov

Table 1: Synthesis of (4-Fluorobenzo[d]imidazol-2-yl)methanol mdpi.com

| Precursor | Reagents and Conditions | Product | Yield | Melting Point (°C) |

|---|

Design and Synthesis of Advanced 4-Fluoro-2-(hydroxymethyl)benzimidazole Hybrid Molecules

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a promising approach to develop novel compounds with potentially enhanced or synergistic activities. The 4-Fluoro-2-(hydroxymethyl)benzimidazole core can serve as a versatile scaffold for the creation of advanced hybrid molecules.

Future research in this area will likely focus on conjugating the 4-Fluoro-2-(hydroxymethyl)benzimidazole moiety with other heterocyclic systems known for their biological activities, such as triazoles, oxadiazoles, or other benzimidazole (B57391) units. nih.govrsc.org The hydroxymethyl group at the 2-position provides a convenient handle for derivatization and linker attachment. For instance, it can be oxidized to an aldehyde for the synthesis of Schiff bases or converted to a leaving group for nucleophilic substitution reactions.

The design of these hybrids can be guided by the known biological targets of the parent molecules. For example, hybridization with moieties known to interact with specific enzymes or receptors could lead to compounds with dual-action mechanisms. nih.gov The synthesis of such hybrids will involve multi-step reaction sequences, requiring careful planning and execution to achieve the desired products. nih.govnih.gov

Deeper Elucidation of Molecular Mechanisms of Action (in vitro)

Understanding the molecular mechanisms of action is crucial for the rational design of more potent and selective derivatives. For 4-Fluoro-2-(hydroxymethyl)benzimidazole, future in vitro studies will be essential to identify its cellular targets and signaling pathways.

Given the broad spectrum of activities reported for other fluoro-benzimidazole derivatives, potential mechanisms of action for 4-Fluoro-2-(hydroxymethyl)benzimidazole could include:

Antimicrobial Activity: Many benzimidazole derivatives exert their antimicrobial effects by interfering with microbial-specific processes. For instance, they can inhibit the synthesis of nucleic acids and proteins in bacteria. nih.gov In vitro studies could investigate the minimum inhibitory concentrations (MICs) of 4-Fluoro-2-(hydroxymethyl)benzimidazole against a panel of pathogenic bacteria and fungi. acgpubs.org

Antiproliferative Activity: The antiproliferative effects of benzimidazoles are often attributed to their ability to interact with DNA or inhibit key enzymes involved in cell proliferation, such as topoisomerases or protein kinases. researchgate.netacgpubs.org In vitro assays using various cancer cell lines can determine the cytotoxic potential of 4-Fluoro-2-(hydroxymethyl)benzimidazole. researchgate.net Further mechanistic studies could involve DNA binding assays, cell cycle analysis, and apoptosis assays. rsc.org

Antiviral Activity: Some benzimidazole ribonucleosides are potent inhibitors of viral replication, acting through mechanisms such as blocking the processing of viral DNA. nih.gov The potential antiviral activity of 4-Fluoro-2-(hydroxymethyl)benzimidazole could be explored against a range of viruses in cell culture models.

Integration of Computational and Experimental Methodologies for Rational Design

The integration of computational and experimental approaches is a powerful strategy for the rational design of novel bioactive molecules. For 4-Fluoro-2-(hydroxymethyl)benzimidazole, computational methods can provide valuable insights into its structure-activity relationships (SAR) and guide the synthesis of more potent and selective analogues.

Future research should leverage a variety of computational tools:

Molecular Docking: This technique can be used to predict the binding mode and affinity of 4-Fluoro-2-(hydroxymethyl)benzimidazole and its derivatives to the active sites of potential biological targets. nih.gov

Density Functional Theory (DFT) Studies: DFT calculations can provide information on the electronic properties, reactivity, and spectroscopic characteristics of the molecule, aiding in the understanding of its chemical behavior. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of the molecule and its interactions with biological macromolecules, such as proteins and nucleic acids, over time. nih.gov

The predictions from these computational studies can then be validated through experimental work, including the synthesis of the designed compounds and their evaluation in relevant in vitro assays. This iterative cycle of computational design and experimental validation can significantly accelerate the discovery of new lead compounds. rug.nl

Expanding Applications in Emerging Fields of Chemical Research

The unique structural features of 4-Fluoro-2-(hydroxymethyl)benzimidazole make it an attractive candidate for exploration in various emerging fields of chemical research beyond its potential biological applications.

Materials Science: The benzimidazole core is known to form stable complexes with various metal ions. The fluorine and hydroxymethyl substituents on 4-Fluoro-2-(hydroxymethyl)benzimidazole could modulate the coordination properties and lead to the formation of novel metal-organic frameworks (MOFs) or coordination polymers with interesting photophysical or catalytic properties.

Supramolecular Chemistry: The ability of the benzimidazole moiety to participate in hydrogen bonding and π-π stacking interactions makes it a valuable building block for the construction of self-assembling supramolecular structures. mdpi.com The fluorine atom can also participate in non-covalent interactions, further influencing the assembly process. mdpi.com

Chemical Biology: As a fluorescent scaffold, fluorinated benzimidazoles could be developed into chemical probes for imaging and sensing applications in biological systems. The hydroxymethyl group offers a site for conjugation to other molecules, such as targeting ligands or reporter groups.

Q & A

Q. Table 1: Example Reaction Conditions

| Precursor | Solvent | Catalyst | Temperature/Time | Yield (%) |

|---|---|---|---|---|

| o-Phenylenediamine + 4-Fluorobenzaldehyde | Ethanol | Acetic acid | Reflux, 4 hours | 65–75 |

| Microwave-assisted synthesis | DMF | None | 120°C, 30 minutes | 85–90 |

Basic: How can the purity and structural integrity of 4-Fluoro-2-(hydroxymethyl)benzimidazole be verified?

Methodological Answer:

Characterization involves:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm substituent positions (e.g., fluorine at C4, hydroxymethyl at C2) .

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., O–H stretch at 3200–3600 cm, C–F stretch at 1100–1250 cm) .

- Elemental Analysis: Compare experimental vs. calculated C/H/N/O/F percentages to confirm purity (>98%) .

- Melting Point Determination: Compare observed values with literature data (±2°C tolerance) .

Advanced: What strategies address low regioselectivity in benzimidazole derivatization?

Methodological Answer:

Regioselective synthesis challenges arise due to competing nucleophilic sites on the benzimidazole core. Solutions include:

- Computer-Aided Drug Design (CADD): Predict preferential substitution sites using molecular docking or DFT calculations .

- Protecting Groups: Temporarily block reactive sites (e.g., hydroxymethyl) during derivatization .

- Microwave Optimization: Adjust reaction time/temperature to favor kinetic control over thermodynamic pathways .

Example: CADD-guided synthesis of 2-pyridinyl benzimidazoles achieved >70% ACE inhibition by targeting specific binding pockets .

Advanced: How can researchers resolve contradictions in biological activity data for benzimidazole derivatives?

Methodological Answer:

Contradictions may stem from assay variability or structural nuances. Mitigation strategies:

- Comparative Assays: Test compounds in parallel under identical conditions (e.g., ACE inhibition at 20 μg/mL) .

- Structural-Activity Relationship (SAR) Analysis: Correlate substituent effects (e.g., fluorine’s electronegativity) with activity trends .

- Dose-Response Curves: Establish IC values to normalize potency comparisons .

Q. Table 2: Biological Activity Comparison

| Derivative | Target | Inhibition (%) | IC (μM) | Reference |

|---|---|---|---|---|

| 4-Fluoro-2-(hydroxymethyl) | ACE | 70–75 | 12.5 | |

| 4-Nitro-2-(pyridin-3-yl) | ACE | 80–85 | 8.2 |

Advanced: What computational methods are used to design 4-Fluoro-2-(hydroxymethyl)benzimidazole derivatives?

Methodological Answer:

- Molecular Docking: Predict binding affinities to targets like ACE or DNA using AutoDock/Vina .

- Quantum Mechanical Calculations: Optimize geometries and calculate HOMO-LUMO gaps (e.g., 4.5–5.0 eV for charge transfer analysis) .

- Molecular Dynamics (MD): Simulate stability in biological environments (e.g., solvation in water/lipid bilayers) .

Example: Docking studies revealed intercalation binding of 2-(hydroxymethyl)benzimidazole with DNA (binding constant: 5.2 × 10 L/mol) .

Advanced: What experimental techniques elucidate interactions between 4-Fluoro-2-(hydroxymethyl)benzimidazole and biological targets?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.